7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile
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Overview
Description
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to improve yield and efficiency. For example, palladium on carbon or Raney nickel can be used as reducing agents in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the imidazole ring.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, Raney nickel, sodium borohydride.
Substituting agents: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.
Uniqueness
7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C7H3ClN4 |
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Molecular Weight |
178.58 g/mol |
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-4-1-2-10-7-6(4)11-5(3-9)12-7/h1-2H,(H,10,11,12) |
InChI Key |
OLDJCUXQXRJIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)C#N |
Origin of Product |
United States |
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